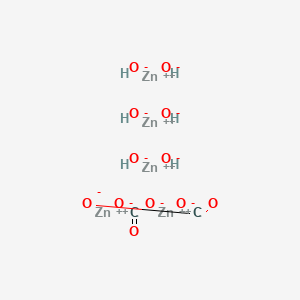

Zinc carbonate, basic

Description

Properties

CAS No. |

12122-17-7 |

|---|---|

Molecular Formula |

CHO4Zn-3 |

Molecular Weight |

142.4 g/mol |

IUPAC Name |

zinc;carbonate;hydroxide |

InChI |

InChI=1S/CH2O3.H2O.Zn/c2-1(3)4;;/h(H2,2,3,4);1H2;/p-3 |

InChI Key |

PFBRLXQYBHQKKW-UHFFFAOYSA-K |

SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Zn+2].[Zn+2].[Zn+2].[Zn+2].[Zn+2] |

Canonical SMILES |

C(=O)([O-])[O-].[OH-].[Zn] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Basic Zinc Carbonate: A Technical Guide

Abstract

Basic zinc carbonate, often represented by the formula Zn5(CO3)2(OH)6 (hydrozincite), is a versatile inorganic compound with significant applications across various industries, including pharmaceuticals, cosmetics, and materials science.[1] Its utility as a precursor for zinc oxide nanoparticles, and its role in topical dermatological preparations, underscores the importance of controlled synthesis and thorough characterization.[2] This technical guide provides an in-depth overview of the common synthesis methodologies, detailed experimental protocols for characterization, and a summary of key physicochemical properties. The influence of synthesis parameters on the final product characteristics is also elucidated to aid researchers in tailoring the material for specific applications.

Introduction

Basic zinc carbonate is a white, odorless powder that is practically insoluble in water.[3] Its applications in the pharmaceutical industry range from being an active ingredient in antacids and dermatological treatments for conditions like eczema and acne to a soothing and protective agent in creams and lotions.[2][4] In drug development, the controlled synthesis of basic zinc carbonate with specific particle sizes and morphologies is crucial for formulation efficacy and bioavailability. This guide aims to provide a comprehensive resource for professionals engaged in the synthesis and characterization of this important compound.

Synthesis Methodologies

The synthesis of basic zinc carbonate is primarily achieved through precipitation and hydrothermal methods. The choice of method and the control of reaction parameters are critical in determining the physicochemical properties of the final product.

Precipitation Method

Precipitation is a widely used, cost-effective, and scalable method for synthesizing basic zinc carbonate.[5] It typically involves the reaction of a soluble zinc salt with a carbonate or bicarbonate source in an aqueous solution.

Experimental Protocol: Precipitation using Zinc Sulfate and Ammonium Bicarbonate [6][7]

-

Preparation of Reactant Solutions:

-

Prepare a 150 g/L solution of zinc sulfate (ZnSO₄) by dissolving the appropriate amount of ZnSO₄ in deionized water.

-

Prepare a 250 g/L solution of ammonium bicarbonate (NH₄HCO₃) in deionized water.

-

-

Reaction:

-

Heat the zinc sulfate solution to 50°C in a reaction vessel equipped with a mechanical stirrer.

-

Slowly add the ammonium bicarbonate solution to the heated zinc sulfate solution while maintaining continuous stirring. A molar ratio of [NH₄HCO₃]/[ZnSO₄] of 1.10 is optimal.[6][7]

-

Maintain the reaction temperature at 50°C and continue stirring for 30 minutes to ensure complete precipitation.[6][7]

-

-

Separation and Purification:

-

Filter the resulting white precipitate using a suitable filtration apparatus.

-

Wash the precipitate thoroughly with deionized water to remove any soluble impurities.

-

-

Drying:

-

Dry the washed precipitate in an oven at a controlled temperature (e.g., 80°C) until a constant weight is achieved.[7]

-

Hydrothermal Method

The hydrothermal method involves a chemical reaction in an aqueous solution above ambient temperature and pressure. This technique can yield well-defined crystalline nanoparticles with controlled morphology.

Experimental Protocol: Hydrothermal Synthesis using Zinc Acetate and Urea [8][9]

-

Preparation of Precursor Solution:

-

Prepare an aqueous solution of zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O) and urea (CO(NH₂)₂).

-

-

Hydrothermal Reaction:

-

Cooling and Collection:

-

Allow the autoclave to cool down to room temperature naturally.

-

Collect the white precipitate by filtration or centrifugation.

-

-

Purification and Drying:

-

Wash the product with deionized water and ethanol to remove any unreacted precursors.

-

Dry the final product in an oven at a suitable temperature.

-

Characterization Techniques

Thorough characterization is essential to confirm the identity, purity, and physicochemical properties of the synthesized basic zinc carbonate. Due to the complex nature and potential for impurities, multiple analytical techniques are often employed.[10]

X-ray Diffraction (XRD)

XRD is a fundamental technique for determining the crystal structure and phase purity of the synthesized material.

Experimental Protocol: Powder XRD Analysis

-

Sample Preparation:

-

Finely grind the dried basic zinc carbonate powder using an agate mortar and pestle to ensure random orientation of the crystallites.

-

Mount the powdered sample onto a sample holder.

-

-

Data Acquisition:

-

Use a powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).

-

Scan the sample over a 2θ range of 10-80° with a step size and scan speed optimized for good signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the crystalline phases by comparing the obtained diffraction pattern with standard reference patterns from the International Centre for Diffraction Data (ICDD) database.

-

Calculate the crystallite size using the Debye-Scherrer equation from the full width at half maximum (FWHM) of the most intense diffraction peak.

-

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in the sample, confirming the presence of carbonate and hydroxyl groups.

Experimental Protocol: FTIR Analysis

-

Sample Preparation:

-

Mix a small amount of the dried basic zinc carbonate powder with potassium bromide (KBr) in a 1:100 ratio.

-

Grind the mixture to a fine powder and press it into a transparent pellet.

-

-

Data Acquisition:

-

Record the FTIR spectrum in the range of 4000-400 cm⁻¹ using an FTIR spectrometer.

-

-

Data Analysis:

-

Identify the characteristic absorption bands for O-H, C-O (carbonate), and Zn-O vibrations.

-

Thermogravimetric Analysis (TGA)

TGA is employed to study the thermal stability and decomposition of basic zinc carbonate. The decomposition product is typically zinc oxide.[8][9]

Experimental Protocol: TGA

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the dried basic zinc carbonate sample into a TGA crucible (e.g., alumina or platinum).

-

-

Data Acquisition:

-

Heat the sample from room temperature to a final temperature of around 600°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

-

Data Analysis:

-

Analyze the resulting TGA curve (weight loss vs. temperature) to determine the decomposition temperature range and the total weight loss. The theoretical weight loss for the decomposition of Zn₅(CO₃)₂(OH)₆ to ZnO is approximately 25.9%.[10]

-

Scanning Electron Microscopy (SEM)

SEM is used to visualize the surface morphology, particle size, and shape of the synthesized basic zinc carbonate.

Experimental Protocol: SEM Analysis

-

Sample Preparation:

-

Mount a small amount of the powdered sample onto an SEM stub using double-sided carbon tape.

-

Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

-

-

Imaging:

-

Introduce the coated sample into the SEM chamber.

-

Acquire images at various magnifications to observe the overall morphology and individual particle details.

-

-

Data Analysis:

-

Analyze the SEM images to determine the particle size distribution and describe the particle morphology (e.g., spherical, plate-like, etc.).

-

Data Presentation

The following tables summarize the key quantitative data for basic zinc carbonate synthesized by different methods.

Table 1: Physicochemical Properties of Basic Zinc Carbonate

| Property | Typical Value | Characterization Technique | Reference |

| Molecular Formula | Zn₅(CO₃)₂(OH)₆ | - | [1] |

| Molecular Weight | ~549 g/mol | - | [11] |

| Appearance | White powder | Visual Inspection | [1] |

| Solubility in Water | Insoluble | - | [3] |

| Zinc Content | ~58% | Elemental Analysis |

Table 2: Characterization Data for Basic Zinc Carbonate

| Synthesis Method | Particle Size | Decomposition Temperature | Weight Loss (TGA) | Key FTIR Peaks (cm⁻¹) | Reference |

| Precipitation | 0.77 µm (average) | ~270°C (max weight loss) | ~23.3% | O-H, CO₃²⁻, Zn-O | [10][12] |

| Hydrothermal | 20-40 nm | 180-350°C | ~25% | - | [8][9][13] |

| Solid-State Reaction | 50 nm | - | - | - | [14] |

Visualization of Workflows and Relationships

The following diagrams, created using the DOT language, illustrate the experimental workflow and the influence of synthesis parameters on the final product.

Caption: Experimental workflow for the synthesis and characterization of basic zinc carbonate.

Caption: Influence of synthesis parameters on the properties of basic zinc carbonate.

Conclusion

The synthesis of basic zinc carbonate with desired physicochemical properties is achievable through the careful control of reaction parameters in methods such as precipitation and hydrothermal synthesis. A multi-technique approach to characterization is crucial for a comprehensive understanding of the material's properties. This guide provides the necessary protocols and data to assist researchers and professionals in the effective synthesis and analysis of basic zinc carbonate for various applications, particularly in the pharmaceutical and drug development fields. Further research into novel synthesis routes and the exploration of its potential in advanced drug delivery systems are promising areas for future investigation.

References

- 1. zxchem.com [zxchem.com]

- 2. Exploring the Diverse Applications of Zinc Carbonate: From Pharmaceuticals to Paints - Global Chemical [glochem.com]

- 3. americanelements.com [americanelements.com]

- 4. Comprehensive Guide to Zinc Carbonate: Properties, Applications, and Benefits - Global Chemical [glochem.com]

- 5. What Is the Best Way of Making Zinc Carbonate? [dynamicbiotech.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Hydrothermal synthesis of zinc ca... preview & related info | Mendeley [mendeley.com]

- 10. Characterization of Zinc Carbonate Basic as a Source of Zinc in a Rodent Study Investigating the Effects of Dietary Deficiency or Excess - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ZINC carbonate basic, 97%, ZN >58.0% | C2H12O12Zn5 | CID 16211276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Preparation on ultrafine basic zinc carbonate by hydrolysis-precipitation process [wjygy.com.cn]

- 13. Hydrothermal Synthesis of Zinc Carbonate Hydroxide Nanoparticles - White Rose Research Online [eprints.whiterose.ac.uk]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Properties and Structure of Basic Zinc Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties, crystal structure, and experimental characterization of basic zinc carbonate. The information is intended to support research and development activities where this compound is utilized. The primary focus is on the most common form of basic zinc carbonate, hydrozincite.

Chemical Identity and Structure

Basic zinc carbonate, often referred to as zinc hydroxycarbonate, is not a simple compound like anhydrous zinc carbonate (ZnCO₃). Instead, it is a complex salt containing both carbonate and hydroxide ions. The most well-characterized and naturally occurring form is the mineral hydrozincite, which has the chemical formula Zn₅(CO₃)₂(OH)₆.[1] It is a white, odorless, and insoluble powder.[1]

The crystal structure of hydrozincite is monoclinic.[2] It is composed of zinc atoms in two different coordination environments: three-fifths of the zinc atoms are in octahedral coordination, while the remaining two-fifths are in tetrahedral coordination.[3] These form complex sheets parallel to the (100) plane, which are held together by carbonate groups.[3] This layered structure is a key characteristic of the compound.

Physical and Chemical Properties

The properties of basic zinc carbonate are summarized in the table below. These values are primarily for hydrozincite, the most stable and common form.

| Property | Value | Citations |

| Molecular Formula | Zn₅(CO₃)₂(OH)₆ | [1][4] |

| Molecular Weight | 549.01 g/mol | |

| Appearance | White, odorless powder or crystalline solid | [1][5] |

| Density | 4.00 - 4.01 g/cm³ | [2] |

| Solubility | Practically insoluble in water and alcohol | [6] |

| Soluble in dilute acids and alkalis | [6] | |

| Thermal Decomposition | Onset ~150-220°C, peak weight loss ~270-300°C | [7] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of basic zinc carbonate are crucial for obtaining reproducible results.

Synthesis by Aqueous Precipitation

This protocol describes a common laboratory method for synthesizing basic zinc carbonate (hydrozincite) via precipitation.

Objective: To synthesize basic zinc carbonate crystals through the reaction of a soluble zinc salt with a bicarbonate source.

Materials:

-

Zinc sulfate (ZnSO₄) or Zinc Chloride (ZnCl₂)

-

Ammonium bicarbonate (NH₄HCO₃) or Sodium carbonate (Na₂CO₃)

-

Distilled or deionized water

-

Reaction vessel (beaker)

-

Magnetic stirrer and stir bar

-

Heating plate

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

Prepare Reactant Solutions:

-

Prepare a zinc sulfate solution with a concentration of 150 g/L in distilled water.

-

Prepare an ammonium bicarbonate solution with a concentration of 250 g/L in distilled water.

-

-

Reaction:

-

Heat the zinc sulfate solution to 50°C in the reaction vessel while stirring with a magnetic stirrer.

-

Slowly add the ammonium bicarbonate solution to the heated zinc sulfate solution. A white precipitate of basic zinc carbonate will form immediately.

-

-

Precipitation and Aging:

-

Continue stirring the mixture for at least 60 minutes to ensure the complete formation of pentazinc hexahydroxydicarbonate (Zn₅(CO₃)₂(OH)₆).

-

-

Filtration and Washing:

-

Filter the white precipitate from the solution using a Büchner funnel.

-

Wash the precipitate several times with distilled water to remove any soluble impurities, such as unreacted salts or byproducts.

-

-

Drying:

-

Dry the washed precipitate in a drying oven at a temperature below 100°C to remove water without causing thermal decomposition.

-

Characterization Techniques

Objective: To determine the thermal stability and decomposition profile of the synthesized basic zinc carbonate.

Methodology:

-

Instrument: A thermogravimetric analyzer is used.

-

Sample Preparation: Approximately 10 mg of the dried basic zinc carbonate powder is placed in an aluminum or platinum TGA pan.

-

Analysis Conditions:

-

The sample is heated from ambient temperature to approximately 400°C.

-

A constant heating rate of 5°C/minute is applied.

-

The analysis is conducted under a continuous flow of an inert nitrogen atmosphere (e.g., 40-60 mL/min).

-

-

Expected Outcome: The TGA curve will show a significant weight loss corresponding to the decomposition of the compound into zinc oxide (ZnO), carbon dioxide (CO₂), and water (H₂O). The theoretical weight loss for Zn₅(CO₃)₂(OH)₆ is 25.9%. The derivative of the weight loss curve (DTG) will show a peak at the temperature of maximum decomposition, typically around 270°C.

Objective: To confirm the crystal structure and phase purity of the synthesized material.

Methodology:

-

Instrument: A powder X-ray diffractometer with a common radiation source (e.g., CuKα, λ = 0.154 nm) is used.

-

Sample Preparation: A thin, uniform layer of the dried basic zinc carbonate powder is prepared on a sample holder.

-

Data Collection: The sample is scanned over a range of 2θ angles (e.g., 10° to 80°) to record the diffraction pattern.

-

Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is compared with standard diffraction patterns from databases (e.g., JCPDS/ICDD) for hydrozincite. A match in the peak positions and relative intensities confirms the identity and crystallinity of the synthesized product.

Objective: To identify the functional groups (carbonate and hydroxyl) present in the basic zinc carbonate structure.

Methodology:

-

Instrument: An FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory or used in transmission mode.

-

Sample Preparation (KBr Pellet Method):

-

Analysis:

-

A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.

-

The sample spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹.

-

-

Expected Outcome: The FTIR spectrum will show characteristic absorption peaks for the O-H stretching vibrations (broad band around 3300-3400 cm⁻¹), C-O stretching vibrations of the carbonate group (strong peaks around 1400-1550 cm⁻¹ and a sharp peak near 1050 cm⁻¹), and Zn-O stretching (below 500 cm⁻¹).[1]

Visualized Workflows and Pathways

Experimental Workflow: Synthesis and Characterization

Thermal Decomposition Pathway

References

- 1. Characterization of Zinc Carbonate Basic as a Source of Zinc in a Rodent Study Investigating the Effects of Dietary Deficiency or Excess - PMC [pmc.ncbi.nlm.nih.gov]

- 2. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Mineral Properties and Formation of Hydrozincite

Abstract

Hydrozincite (Zn₅(CO₃)₂(OH)₆), also known as zinc bloom, is a secondary mineral of zinc that forms in the oxidized zones of zinc-bearing ore deposits. This technical guide provides a comprehensive overview of the chemical, physical, and crystallographic properties of hydrozincite. It details the natural formation pathways of the mineral, primarily through the weathering of sphalerite, and outlines laboratory synthesis protocols, including sol-gel, mechanochemical, and precipitation methods. The influence of environmental factors such as pH and CO₂ partial pressure on its formation is also discussed. This guide is intended to be a valuable resource for researchers and professionals working with zinc compounds and mineral synthesis.

Introduction

Hydrozincite is a basic zinc carbonate mineral that typically occurs in massive, earthy, or stalactitic forms.[1][2] It is an alteration product of other zinc minerals, most notably sphalerite, smithsonite, and hemimorphite.[1] First described in 1853, its name reflects its composition of water (hydro) and zinc.[1] While not a primary ore of zinc, it can be found in significant quantities in the oxidized zones of zinc deposits.[3] Understanding the properties and formation of hydrozincite is crucial for various fields, including economic geology, environmental science, and materials science, where synthetic analogues are explored for various applications.

Mineral Properties of Hydrozincite

Hydrozincite possesses a unique set of chemical, physical, and crystallographic properties that are summarized in the tables below for easy reference.

Chemical Properties

| Property | Value |

| Chemical Formula | Zn₅(CO₃)₂(OH)₆ |

| Composition | Zinc, Carbon, Oxygen, Hydrogen |

| Molecular Weight | 549.01 g/mol |

| Solubility | Readily soluble in acids |

Physical Properties

| Property | Value |

| Color | White to grey, can be stained pale pink, yellow, or brown[1] |

| Luster | Pearly, silky, or dull[1] |

| Transparency | Transparent to translucent |

| Crystal Habit | Typically massive, earthy, stalactitic, or as encrustations[1][2] |

| Cleavage | Perfect on {100} |

| Fracture | Uneven |

| Hardness (Mohs) | 2.0 - 2.5 |

| Density | 3.50 - 4.00 g/cm³ |

| Streak | White |

| Fluorescence | Fluoresces pale blue to lilac under UV light |

Crystallographic Properties

| Property | Value |

| Crystal System | Monoclinic |

| Crystal Class | Prismatic (2/m) |

| Space Group | C2/m |

| Twinning | Contact twins on {100} |

Formation of Hydrozincite

Natural Formation

Hydrozincite is a secondary mineral, meaning it forms from the alteration of pre-existing minerals. The primary precursor mineral for hydrozincite is sphalerite (ZnS), the most common zinc ore.[4][5] The formation of hydrozincite from sphalerite is a weathering process that occurs in the oxidized zones of zinc deposits. This process is influenced by environmental factors, particularly the presence of water, oxygen, and carbon dioxide.

The overall geochemical pathway can be summarized as follows:

-

Oxidation of Sphalerite: Sphalerite, a sulfide mineral, is unstable in the presence of oxygenated water. It weathers to produce soluble zinc ions (Zn²⁺), sulfate ions (SO₄²⁻), and acidity (H⁺).

-

Influence of Carbon Dioxide and pH: The dissolved zinc ions can then react with carbonate ions (CO₃²⁻) present in the water. The availability of carbonate ions is controlled by the partial pressure of carbon dioxide (CO₂) in the atmosphere and the pH of the water.

-

Precipitation of Hydrozincite: Under conditions of near-neutral pH and moderate CO₂ partial pressure, hydrozincite precipitates from the solution. If the partial pressure of CO₂ is higher, smithsonite (ZnCO₃) is more likely to form.[4]

The following diagram illustrates the natural formation pathway of hydrozincite from sphalerite.

Laboratory Synthesis

Hydrozincite can be synthesized in the laboratory through various methods, which are essential for producing materials with controlled properties for research and industrial applications. The following sections detail common experimental protocols.

This method involves the formation of a sol (a colloidal suspension of solid particles in a liquid) that is then gelated to form a solid network.

Experimental Protocol:

-

Precursor Solution Preparation:

-

Refluxing:

-

Precipitate Collection and Washing:

-

After refluxing, a white precipitate of hydrozincite will have formed.

-

Allow the solution to cool to room temperature.

-

Separate the precipitate from the solution by centrifugation or filtration.

-

Wash the precipitate several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.

-

-

Drying:

-

Dry the washed precipitate in an oven at a temperature below 100°C to avoid thermal decomposition.

-

The following diagram illustrates the experimental workflow for the sol-gel synthesis of hydrozincite.

This method utilizes mechanical energy, such as grinding or milling, to induce chemical reactions and phase transformations.

Experimental Protocol:

-

Precursor Mixing:

-

Mix 0.5 mol of zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) with 1.5 mol of sodium bicarbonate (NaHCO₃) in an agate mortar.[6]

-

-

Milling:

-

Thoroughly mix the precursors by hand in the agate mortar for approximately 1 minute. An exothermic reaction will yield a wet white paste.[6]

-

For a more controlled synthesis, use a planetary ball mill. The milling time can be varied (e.g., 10 minutes) to control the crystallinity and particle size of the product.[7]

-

-

Washing and Drying:

-

Wash the resulting paste with deionized water to remove the sodium nitrate byproduct.

-

Dry the product in an oven at a low temperature.

-

This is a straightforward method that involves the precipitation of hydrozincite from an aqueous solution.

Experimental Protocol:

-

Solution Preparation:

-

Prepare an aqueous solution of a soluble zinc salt, such as zinc nitrate (Zn(NO₃)₂) or zinc sulfate (ZnSO₄).

-

Prepare a separate aqueous solution of a carbonate source, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃).

-

-

Precipitation:

-

Slowly add the carbonate solution to the zinc salt solution while stirring vigorously at room temperature. A white precipitate of hydrozincite will form.[8]

-

The pH of the solution should be monitored and maintained in the near-neutral range to favor the formation of hydrozincite over zinc hydroxide.

-

-

Aging:

-

The precipitate can be aged in the mother liquor for a period of time (e.g., several hours) to improve its crystallinity.

-

-

Collection, Washing, and Drying:

-

Separate, wash, and dry the precipitate as described in the sol-gel method.

-

Conclusion

Hydrozincite is a significant secondary zinc mineral with well-defined chemical and physical properties. Its formation in nature is a direct result of the weathering of primary zinc sulfide ores, a process governed by environmental conditions such as pH and CO₂ availability. The ability to synthesize hydrozincite in the laboratory through various methods like sol-gel, mechanochemical, and precipitation techniques allows for the production of this material for further study and potential applications. This guide provides a foundational understanding of hydrozincite for researchers and professionals in related scientific fields.

References

- 1. osti.gov [osti.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Zinc - Wikipedia [en.wikipedia.org]

- 6. A Strategy for Hydroxide Exclusion in Nanocrystalline Solid-State Metathesis Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Basic Zinc Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of basic zinc carbonate, a compound with significance in various scientific and industrial fields, including pharmaceuticals. This document details its chemical nature, physicochemical properties, and synthesis, adhering to a technical format for a specialized audience.

Chemical Formula and Nomenclature

Basic zinc carbonate is not a single chemical entity but rather a family of related inorganic compounds. The most well-defined and common form is hydrozincite , a mineral with the chemical formula Zn₅(CO₃)₂(OH)₆ .[1][2][3][4] This formula is widely accepted and represents a stable crystalline structure.

Other reported formulas for basic zinc carbonate include:

-

[ZnCO₃]₂·[Zn(OH)₂]₃ : This is another representation often used in chemical literature.[5]

-

ZnCO₃·2Zn(OH)₂·H₂O : This formula explicitly indicates the presence of water of hydration in some forms of basic zinc carbonate.[6]

-

Zn₄CO₃(OH)₆·H₂O : A hydrated form of basic zinc carbonate.[2]

The nomenclature can also vary, with terms such as "zinc hydroxycarbonate" and "zinc carbonate hydroxide" being used interchangeably with "basic zinc carbonate".[1]

The following diagram illustrates the relationship between the primary forms of zinc carbonate.

Caption: Relationship between different forms of zinc carbonate.

Physicochemical Properties

The physicochemical properties of basic zinc carbonate can vary depending on its specific form and purity. The data presented below primarily pertains to hydrozincite (Zn₅(CO₃)₂(OH)₆), the most extensively characterized form.

Quantitative Data

| Property | Value |

| Molecular Weight | 549.01 g/mol [7] |

| Density | 3.5 - 4.0 g/cm³[8] |

| Mohs Hardness | 2 - 2.5[3][8] |

| Crystal System | Monoclinic[3][4] |

| Zinc Content | Approximately 56.6% (w/w) in some commercial basic zinc carbonate samples.[1][9][10] |

| Thermal Decomposition | Starts at ~150°C, becomes significant above 200°C.[6][11] |

| Theoretical Weight Loss on Decomposition | 25.9% (for Zn₅(CO₃)₂(OH)₆ → 5ZnO + 2CO₂ + 3H₂O)[2][9] |

| Observed Weight Loss on Decomposition | ~23.3% in a studied sample, suggesting the presence of nonvolatile impurities like zinc oxide.[1][2][9] |

Qualitative Properties

-

Appearance : Basic zinc carbonate is typically a white, yellowish, or grayish fine amorphous powder.[12] It can also be found in massive, earthy, or porous forms.

-

Solubility : It is practically insoluble in water and alcohol but dissolves in dilute acids and alkali solutions.[12]

-

Luster : The mineral form, hydrozincite, can have a silky, pearly, dull, or earthy luster.[3]

Experimental Protocols

The synthesis of basic zinc carbonate is most commonly achieved through precipitation from an aqueous solution containing zinc ions. The following are representative experimental protocols.

Precipitation with Sodium Carbonate

This method is widely used for the laboratory-scale synthesis of hydrozincite.

Workflow for Precipitation of Basic Zinc Carbonate

Caption: Experimental workflow for the synthesis of basic zinc carbonate.

Detailed Methodology:

-

Reactant Preparation : Prepare a 0.1 M solution of a soluble zinc salt, such as zinc nitrate (Zn(NO₃)₂) or zinc sulfate (ZnSO₄), in deionized water. Prepare a 0.1 M solution of sodium carbonate (Na₂CO₃) in deionized water.

-

Precipitation : Slowly add the sodium carbonate solution to the zinc salt solution while stirring continuously. A white precipitate of basic zinc carbonate will form.

-

Aging : Allow the precipitate to age in the mother liquor, which can influence the crystallinity and particle size of the product.

-

Separation : Separate the precipitate from the solution by filtration using a suitable filter paper.

-

Washing : Wash the collected precipitate several times with deionized water to remove any soluble impurities.

-

Drying : Dry the purified precipitate in an oven at a temperature between 80°C and 100°C to a constant weight.[6]

Hydrolysis-Precipitation Process

This method is suitable for producing ultrafine basic zinc carbonate.

Detailed Methodology:

-

Leaching : Leach a zinc-containing raw material (e.g., zinc ash) with a solution of ammonium bicarbonate and ammonia to prepare a high-purity zinc-ammonia solution.

-

Hydrolysis-Precipitation : Heat the zinc-ammonia solution to induce hydrolysis and precipitation of basic zinc carbonate. Optimal conditions can include a reaction temperature of 90°C and a stirring speed of 300 r/min.[13]

-

Separation and Drying : The resulting precipitate is then filtered, washed, and dried as described in the previous protocol.

-

Calcination (Optional) : The synthesized basic zinc carbonate can be calcined at elevated temperatures to produce zinc oxide (ZnO).[13]

Characterization Techniques

A comprehensive characterization of basic zinc carbonate is essential to confirm its identity, purity, and physicochemical properties. A multi-analytical approach is often necessary due to the complexity and variable nature of this material.[1][2][9][10]

-

X-ray Diffraction (XRD) : To determine the crystalline phase and structure.

-

Fourier-Transform Infrared Spectroscopy (FTIR) : To identify the functional groups present (carbonate and hydroxyl).

-

Thermogravimetric Analysis (TGA) : To study the thermal decomposition behavior and determine the content of water and carbonate.

-

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) : For accurate determination of the zinc content and elemental impurities.

-

Scanning Electron Microscopy (SEM) : To observe the morphology and particle size of the synthesized material.

Conclusion

Basic zinc carbonate is a compound with a variable chemical formula, with hydrozincite (Zn₅(CO₃)₂(OH)₆) being the most well-characterized form. Its synthesis is readily achievable through precipitation methods, and a thorough understanding of its physicochemical properties is crucial for its application in research and development. The protocols and data presented in this guide provide a solid foundation for professionals working with this versatile compound.

References

- 1. Characterization of Zinc Carbonate Basic as a Source of Zinc in a Rodent Study Investigating the Effects of Dietary Deficiency or Excess [cebs.niehs.nih.gov]

- 2. Characterization of Zinc Carbonate Basic as a Source of Zinc in a Rodent Study Investigating the Effects of Dietary Deficiency or Excess - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrozincite (Hydrozincite) - Rock Identifier [rockidentifier.com]

- 4. Hydrozincite - Wikipedia [en.wikipedia.org]

- 5. Hydrozincite (Zn5(CO3)2(OH)6) | C2H6O12Zn5 | CID 11955398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Hydrozincite [ohiodnr.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Characterization of Zinc Carbonate Basic as a Source of Zinc in a Rodent Study Investigating the Effects of Dietary Deficiency or Excess - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Preparation on ultrafine basic zinc carbonate by hydrolysis-precipitation process [wjygy.com.cn]

An In-depth Technical Guide on the Solubility of Basic Zinc Carbonate

Abstract: This technical guide provides a comprehensive overview of the solubility of basic zinc carbonate in various solvents. It is intended for researchers, scientists, and drug development professionals who require detailed information on the dissolution characteristics of this compound. The document covers quantitative solubility data, the chemical equilibria governing dissolution in different media, and detailed experimental protocols for solubility determination.

Introduction

Basic zinc carbonate, often represented by the formula [ZnCO₃]₂·[Zn(OH)₂]₃, is a compound of zinc that sees use in pharmaceuticals, as a chemical intermediate, and in various industrial applications.[1] Unlike simple zinc carbonate (ZnCO₃), the basic form incorporates hydroxide ions into its structure. Its solubility is a critical parameter for its application, particularly in formulations and chemical synthesis, as it is generally considered insoluble in water but reactive in other media.[2][3] This guide explores its solubility profile in aqueous and non-aqueous systems.

Quantitative Solubility Data

The solubility of basic zinc carbonate is highly dependent on the solvent and its chemical properties (e.g., pH). While often described qualitatively, some quantitative data for the closely related zinc carbonate (ZnCO₃) provides a baseline for its behavior in neutral media. Commercial "zinc carbonate" is frequently the basic form.[4]

| Solvent/Solvent System | Solute Form | Solubility | Temperature (°C) | Notes |

| Water | Zinc Carbonate (ZnCO₃) | 0.001 g / 100 mL (10 mg/L) | 15 - 20 | Practically insoluble.[5][6][7] |

| Dilute Acidic Solutions (e.g., HCl) | Basic Zinc Carbonate | Soluble (with reaction) | Ambient | Dissolves via chemical reaction to form a soluble zinc salt, carbon dioxide, and water.[8][9][10] |

| Alkaline Solutions (e.g., NaOH) | Basic Zinc Carbonate | Soluble (with reaction) | Ambient | Dissolves in an excess of strong base to form soluble zincate complexes, such as [Zn(OH)₄]²⁻.[5][11][12] |

| Ammonium Salt Solutions | Basic Zinc Carbonate | Soluble | Ambient | Dissolves due to the formation of soluble zinc-ammine complexes.[7][11] |

| Organic Solvents (e.g., Alcohol, Acetone) | Basic Zinc Carbonate | Insoluble | Ambient | Generally insoluble in common organic solvents.[6][7] |

Chemical Equilibria and Dissolution Pathways

The dissolution of basic zinc carbonate in aqueous media is not a simple physical process but rather a series of chemical equilibria that are highly sensitive to pH.

Aqueous (Neutral) Media

In water, basic zinc carbonate is sparingly soluble.[2] The dissolution is governed by its solubility product (Ksp), leading to a minimal concentration of zinc and carbonate ions in solution.

Acidic Media

In acidic solutions, the carbonate and hydroxide components of basic zinc carbonate are neutralized.[13] This shifts the equilibrium towards dissolution, leading to the formation of a soluble zinc salt (e.g., zinc chloride), water, and the evolution of carbon dioxide gas.[8][9] The overall reaction is strongly favored due to the formation of stable products like water and gaseous CO₂.[13]

Alkaline Media

Basic zinc carbonate exhibits amphoteric behavior, dissolving in strong alkaline solutions.[5][12] The hydroxide ions in the solution react with the zinc ions to form soluble hydroxo-complexes, commonly known as zincates ([Zn(OH)₄]²⁻).[5][12]

The diagram below illustrates the dissolution pathways in different chemical environments.

Experimental Protocols for Solubility Determination

Determining the aqueous solubility of sparingly soluble salts like basic zinc carbonate typically involves measuring the equilibrium concentration of its ions in a saturated solution. The solubility product (Ksp) can then be calculated.

Preparation of a Saturated Solution[15]

-

Add Excess Solute: Add an excess amount of solid basic zinc carbonate to a container of deionized water.

-

Equilibration: Stir the suspension continuously at a constant temperature (e.g., 25°C) for an extended period (24-48 hours) to ensure that equilibrium between the solid and dissolved ions is reached.[14]

-

Separation: Filter the solution using a fine filter paper or membrane to completely remove all undissolved solid particles, yielding a clear, saturated solution.[14]

Determination of Zinc Ion Concentration [Zn²⁺]

The concentration of zinc ions in the saturated filtrate can be determined using several analytical techniques.

Inductively Coupled Plasma (ICP) or Atomic Absorption (AA) spectrometry are highly sensitive methods for determining the total zinc concentration in the aqueous sample. This provides a direct measure of solubility.

-

Sample Preparation: Pipette a known volume of the saturated zinc carbonate solution into a flask.

-

Buffering: Add a buffer solution to maintain a constant pH, typically around 10.[14]

-

Titration: Titrate the solution with a standardized solution of ethylenediaminetetraacetic acid (EDTA). A suitable indicator is used to detect the endpoint.

-

Calculation: The concentration of Zn²⁺ is calculated based on the volume of EDTA titrant used to reach the equivalence point.[14]

Calculation of Molar Solubility and Ksp

From the determined zinc ion concentration [Zn²⁺], the molar solubility (s) can be established. Assuming the stoichiometry of dissolution for simple ZnCO₃ is 1:1, the Ksp is calculated as:

Ksp = [Zn²⁺][CO₃²⁻] = s²[14]

For basic zinc carbonate, the calculation is more complex due to the presence of hydroxide and the common ion effect from its dissolution.

The following diagram outlines the general experimental workflow for determining the Ksp.

Conclusion

The solubility of basic zinc carbonate is minimal in neutral water but increases significantly in acidic and alkaline solutions due to chemical reactions that form soluble species. It is largely insoluble in common organic solvents. For researchers and drug development professionals, understanding these pH-dependent solubility characteristics is crucial for formulation, controlling reactivity, and ensuring bioavailability in relevant systems. The experimental protocols provided herein offer a robust framework for quantifying its solubility parameters under specific conditions.

References

- 1. nbinno.com [nbinno.com]

- 2. Zinc carbonate basic, 97%, Zn 58.0% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. americanelements.com [americanelements.com]

- 4. Characterization of Zinc Carbonate Basic as a Source of Zinc in a Rodent Study Investigating the Effects of Dietary Deficiency or Excess [cebs.niehs.nih.gov]

- 5. Zinc carbonate - Sciencemadness Wiki [sciencemadness.org]

- 6. shop.nanografi.com [shop.nanografi.com]

- 7. Zinc Carbonate | ZnCO3 | CID 19005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. byjus.com [byjus.com]

- 10. chm.uri.edu [chm.uri.edu]

- 11. Zinc carbonate CAS#: 3486-35-9 [m.chemicalbook.com]

- 12. quora.com [quora.com]

- 13. quora.com [quora.com]

- 14. benchchem.com [benchchem.com]

A Technical Guide to the Thermal Decomposition of Hydrozincite

This technical guide provides an in-depth analysis of the thermal decomposition behavior of hydrozincite (Zn₅(CO₃)₂(OH)₆). It is intended for researchers, scientists, and professionals in drug development who utilize zinc oxide nanoparticles, often derived from the calcination of hydrozincite. This document summarizes key quantitative data, outlines detailed experimental protocols, and presents a visual representation of the decomposition pathway.

Thermal Decomposition Overview

Hydrozincite, a basic zinc carbonate, undergoes a complex thermal decomposition process to form zinc oxide (ZnO), a material of significant interest in various scientific and industrial fields, including catalysis, electronics, and pharmaceutical formulations. The decomposition is primarily a single-step process involving the simultaneous loss of water (H₂O) and carbon dioxide (CO₂). However, the precise temperatures and mass loss percentages can vary depending on the experimental conditions, such as heating rate and atmosphere.[1][2]

The overall chemical equation for the thermal decomposition of hydrozincite is:

Zn₅(CO₃)₂(OH)₆(s) → 5ZnO(s) + 2CO₂(g) + 3H₂O(g) [3]

The theoretical mass loss for this reaction is approximately 25.86%, comprising 9.83% from the hydroxyl (OH) units and 16.03% from the carbonate (CO₃) groups.[4] However, experimental values often deviate slightly from this theoretical calculation.

Quantitative Decomposition Data

The following tables summarize the key quantitative data from various thermal analysis studies on hydrozincite.

Table 1: Decomposition Temperatures of Hydrozincite under Different Analytical Conditions

| Analytical Method | Key Decomposition Temperature (°C) | Temperature Range (°C) | Atmosphere | Source(s) |

| Dynamic Thermogravimetric Analysis (TGA) | 220 | 156 - 440 | Static Air | [3] |

| Dynamic Thermogravimetric Analysis (TGA) | 247 | Not specified | Not specified | [4] |

| Controlled Rate Thermal Analysis (CRTA) | 190 (isothermal) | 38 - 190 | Static Air | [1] |

| Hot Stage Raman Spectroscopy | ~250 | Not specified | Not specified | [3] |

| Differential Scanning Calorimetry (DSC) | Not specified | 150 - 400 | Not specified | [5] |

Table 2: Mass Loss Percentages Observed During the Thermal Decomposition of Hydrozincite

| Analytical Method | Stage | Temperature Range (°C) | Observed Mass Loss (%) | Theoretical Mass Loss (%) | Source(s) |

| Dynamic TGA | Main Decomposition | 156 - 440 | 21.97 | 25.86 | [3] |

| Dynamic TGA | Total | Not specified | 22.1 | 25.86 | [4] |

| CRTA | Dehydration | 38 | ~1.6 (adsorbed water) | Not applicable | [1][4] |

| CRTA | Dehydroxylation & Decarbonation | 170 - 190 | 22.5 | 25.86 | [1][4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the experimental protocols employed in the thermal analysis of hydrozincite.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Instrumentation: A Derivatograph PC type thermoanalytical equipment (Hungarian Optical Works, Budapest, Hungary) capable of simultaneous TGA, derivative thermogravimetric (DTG), and differential thermal analysis (DTA) is often used.[1] For evolved gas analysis, the TGA instrument can be coupled to a mass spectrometer (e.g., Balzers Pfeiffer).[3]

Methodology:

-

Sample Preparation: Approximately 35 mg of the hydrozincite sample is placed in a ceramic or platinum crucible.[1][3]

-

Atmosphere: The analysis is typically conducted in a static air atmosphere or under a flow of an inert gas like nitrogen or helium (e.g., 60 cm³/min).[1][3]

-

Heating Program:

-

Dynamic TGA: The sample is heated at a constant rate, commonly 5 °C/min, up to a final temperature of around 1000 °C.[1][3]

-

Controlled Rate Thermal Analysis (CRTA): The furnace temperature is regulated to maintain a constant rate of decomposition, for instance, 0.10 mg/min. Below this threshold, the sample is heated at a slow dynamic rate (e.g., 1 °C/min).[1]

-

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature. If coupled to a mass spectrometer, the evolution of gases such as water vapor (m/z 18) and carbon dioxide (m/z 44) is monitored.[3]

Differential Scanning Calorimetry (DSC)

Objective: To measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

Instrumentation: A standard DSC instrument is used.

Methodology:

-

Sample Preparation: A small amount of the hydrozincite sample (typically 1-15 mg) is hermetically sealed in an aluminum pan.[6] An empty sealed pan is used as a reference.

-

Atmosphere: The experiment is usually carried out under a purge of an inert gas, such as nitrogen.

-

Heating Program: The sample and reference are heated at a controlled linear rate, for example, 10 °C/min, over a specified temperature range (e.g., from room temperature to 400 °C).[5]

-

Data Acquisition: The differential heat flow to the sample and reference is measured as a function of temperature. Endothermic and exothermic events appear as peaks in the DSC curve.

Hot Stage Raman Spectroscopy

Objective: To obtain vibrational spectra of the material at various temperatures to monitor changes in chemical bonding and phase transitions.

Instrumentation: A Raman microscope system (e.g., Renishaw 1000) equipped with a laser source (e.g., HeNe laser at 633 nm) and a thermal stage (e.g., Linkam thermal stage).[3]

Methodology:

-

Sample Preparation: A small crystal or a thin layer of the powdered hydrozincite sample is placed on the thermal stage.[3]

-

Heating Program: The sample is heated in stages to specific temperatures. At each temperature, the sample is allowed to equilibrate before spectral acquisition.[3]

-

Spectral Acquisition: Raman spectra are collected at each temperature step. The laser is focused on the sample, and the scattered light is collected and analyzed. Multiple acquisitions may be accumulated to improve the signal-to-noise ratio.[3]

-

Data Analysis: The changes in the position, intensity, and width of the Raman bands are analyzed to identify the decomposition of hydrozincite and the formation of ZnO.[3]

Visualizing the Decomposition Pathway

The thermal decomposition of hydrozincite can be visualized as a multi-stage process, even though the main decomposition often occurs in a single step. The following diagram, generated using Graphviz, illustrates the logical flow of the decomposition process.

Conclusion

The thermal decomposition of hydrozincite is a well-studied process that yields zinc oxide, a technologically important material. The decomposition characteristics, including the onset temperature and mass loss, are influenced by the analytical conditions. This guide provides a comprehensive overview of the quantitative data and experimental protocols associated with the thermal analysis of hydrozincite, offering a valuable resource for researchers and professionals in related fields. The provided visualization of the decomposition pathway serves as a clear and concise summary of the transformation process.

References

An In-depth Technical Guide to Basic Zinc Carbonate: CAS Number and Nomenclature

This technical guide provides a comprehensive overview of basic zinc carbonate, focusing on its Chemical Abstracts Service (CAS) number, nomenclature, and key physicochemical properties. It is intended for researchers, scientists, and professionals in drug development who require detailed and accurate information on this compound.

Nomenclature and Identification

Basic zinc carbonate is an inorganic compound that, unlike simple zinc carbonate (ZnCO3), contains hydroxide groups. This is a critical distinction for accurate identification and use in research and development.

The most common and accepted molecular formula for basic zinc carbonate is Zn₅(CO₃)₂(OH)₆ .[1][2] It is also sometimes represented as [ZnCO₃]₂·[Zn(OH)₂]₃.[3] The compound occurs naturally as the mineral hydrozincite.[1][2]

The Chemical Abstracts Service (CAS) has assigned the following number to basic zinc carbonate:

It is crucial to distinguish this from the CAS number for anhydrous zinc carbonate (ZnCO₃), which is 3486-35-9.[5][6][8]

Basic zinc carbonate is known by several synonyms, which are often encountered in literature and commercial listings. Proper identification requires familiarity with these alternative names.

-

Synonyms: Zinc hydroxide carbonate, Zinc subcarbonate, Carbonic acid, zinc salt, basic.[7][8]

-

IUPAC Name: Pentazinc(2+) hexahydroxide dicarbonate.[4]

The relationship between these identifiers is illustrated in the diagram below.

Caption: Logical relationship between the common name, CAS number, molecular formula, synonyms, and IUPAC name for basic zinc carbonate.

Physicochemical Properties

A summary of the key quantitative data for basic zinc carbonate is presented in the table below. For comparison, data for anhydrous zinc carbonate (ZnCO₃) is also included where available.

| Property | Basic Zinc Carbonate (Zn₅(CO₃)₂(OH)₆) | Anhydrous Zinc Carbonate (ZnCO₃) |

| Molecular Weight | 549.01 g/mol | 125.38 g/mol [9][10] |

| Appearance | White powder[1][2] | White crystalline solid or powder[9][10][11] |

| Density | Not specified in provided results | 4.398 g/cm³[9][12] |

| Solubility in Water | Insoluble[1][2] | Insoluble[5][9][10][11][12] |

| Solubility in other solvents | Soluble in dilute acids and alkalis[9] | Soluble in dilute acids and alkalis[9][10][11] |

| Decomposition | Decomposes on heating to form ZnO | Decomposes on heating to form ZnO and CO₂[9][12] |

Experimental Protocols

The synthesis of basic zinc carbonate is typically achieved through precipitation from an aqueous solution. Below is a detailed methodology for a common laboratory-scale synthesis.

Objective: To synthesize basic zinc carbonate by reacting a soluble zinc salt with a carbonate source in an aqueous medium.

Materials:

-

Zinc sulfate (ZnSO₄) or Zinc chloride (ZnCl₂)

-

Sodium carbonate (Na₂CO₃) or Ammonium bicarbonate (NH₄HCO₃)[13]

-

Distilled water

-

Reaction vessel

-

Stirrer

-

Filtration apparatus

-

Drying oven

Methodology:

-

Solution Preparation:

-

Prepare a solution of a soluble zinc salt (e.g., 1.0 M zinc sulfate) in distilled water.

-

Prepare a separate solution of a carbonate source (e.g., 1.0 M sodium carbonate) in distilled water.

-

-

Precipitation:

-

Separation and Washing:

-

Separate the precipitate from the solution by filtration.

-

Wash the precipitate with distilled water to remove any soluble impurities.[13]

-

-

Drying:

-

Dry the collected precipitate in an oven at a controlled temperature (e.g., 105°C) until a constant weight is achieved.

-

The following diagram illustrates the experimental workflow for the synthesis of basic zinc carbonate.

Caption: Experimental workflow for the synthesis of basic zinc carbonate via precipitation.

Applications in Research and Development

Basic zinc carbonate serves as a precursor in the synthesis of other zinc compounds, such as zinc oxide.[1][2] It also finds applications as a pigment, a fire retardant, and a mildewcide.[1][2] In the pharmaceutical and cosmetic industries, it is used in various topical formulations.[1][2]

References

- 1. Zinc carbonate basic: Chemical Properties Overview & Use [zxchem.com]

- 2. zxchem.com [zxchem.com]

- 3. 5263-02-5 CAS | ZINC CARBONATE BASIC | Inorganic Salts | Article No. 06545 [lobachemie.com]

- 4. A14590.0B [thermofisher.com]

- 5. Zinc carbonate - Wikipedia [en.wikipedia.org]

- 6. ammol.org [ammol.org]

- 7. Zinc carbonate basic, 97%, Zn >58.0% | Fisher Scientific [fishersci.ca]

- 8. Zinc Carbonate | ZnCO3 | CID 19005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Zinc Carbonate: Properties, Structure, Uses & Chemistry Explained [vedantu.com]

- 10. Zinc Carbonate Formula: Definition, Properties, Preparation, Uses [pw.live]

- 11. byjus.com [byjus.com]

- 12. Zinc carbonate - Sciencemadness Wiki [sciencemadness.org]

- 13. benchchem.com [benchchem.com]

Unveiling the Atomic Architecture of Hydrozincite: A Technical Guide

An in-depth analysis of the crystal structure of hydrozincite [Zn₅(CO₃)₂(OH)₆], this technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development. It details the crystallographic parameters, atomic coordinates, and the seminal experimental protocols that first elucidated its structure.

Hydrozincite, a basic zinc carbonate, is a mineral of significant interest due to its role in the environmental cycling of zinc and its potential applications in various industrial processes. A thorough understanding of its crystal structure is fundamental to exploring its properties and potential uses. This guide synthesizes the foundational crystallographic data, primarily from the pivotal work of S. Ghose in 1964, to provide a detailed overview of hydrozincite's atomic arrangement.

Crystallographic Profile of Hydrozincite

Hydrozincite crystallizes in the monoclinic system, belonging to the C2/m space group.[1] This classification indicates a crystal lattice with one twofold rotation axis and one mirror plane. The fundamental building block of the crystal, the unit cell, is defined by the lattice parameters summarized in the table below. These parameters, determined through single-crystal X-ray diffraction, precisely describe the dimensions and shape of the unit cell.[1][2]

| Crystallographic Parameter | Value | Source |

| Crystal System | Monoclinic | [1] |

| Space Group | C2/m | [1] |

| a | 13.62 Å | [1][2] |

| b | 6.30 Å | [1][2] |

| c | 5.42 Å | [1][2] |

| β | 95° 50' | [1][2] |

| Formula Units (Z) | 2 | [1][2] |

Table 1: Crystallographic Data for Hydrozincite. This table presents the key lattice parameters that define the geometry of the hydrozincite unit cell.

The structure of hydrozincite is characterized by a unique arrangement of zinc atoms in two distinct coordination environments: octahedral and tetrahedral.[1][2] For every five zinc atoms, three are octahedrally coordinated to oxygen and hydroxyl groups, while the remaining two are in a tetrahedral coordination. This 3:2 ratio of octahedral to tetrahedral zinc is a defining feature of the hydrozincite structure.[1] The octahedral zinc atoms form sheets with ordered vacancies, and the tetrahedral zinc atoms are located above and below these vacancies. These complex sheets are held together by carbonate groups.[1][2]

Atomic Coordinates and Displacement Parameters

The precise positions of each atom within the unit cell are defined by a set of fractional coordinates (x, y, z). The following table details the atomic coordinates for hydrozincite as determined by S. Ghose (1964). The isotropic displacement parameters (Biso) provide an indication of the thermal vibration of each atom.

| Atom | x | y | z | Biso (Ų) |

| Zn1 | 0 | 0 | 0 | 0.59 |

| Zn2 | 0 | 0.263 | 0.5 | 0.56 |

| Zn3 | 0.129 | 0.5 | 0.038 | 0.67 |

| C | 0.322 | 0.5 | 0.309 | 0.90 |

| O1 | 0.421 | 0.5 | 0.318 | 0.69 |

| O2 | 0.266 | 0.5 | 0.069 | 1.00 |

| O3 | 0.275 | 0.342 | 0.324 | 1.02 |

| (OH)1 | 0.121 | 0.175 | 0.222 | 0.68 |

| (OH)2 | 0.138 | 0 | 0.281 | 0.68 |

Table 2: Atomic Coordinates and Isotropic Displacement Parameters for Hydrozincite. The fractional coordinates define the position of each atom within the unit cell.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of hydrozincite was a landmark achievement in mineralogy, accomplished through the meticulous application of single-crystal X-ray diffraction. The following protocol is based on the seminal work of S. Ghose (1964) and represents the state-of-the-art methodology of that era.

1. Sample Preparation: A single crystal of hydrozincite, sourced from Goodsprings, Nevada, was carefully selected for the analysis.[1] An ideal crystal for single-crystal X-ray diffraction is one with well-defined faces and without significant internal defects.

2. Data Collection: The intensity data was collected using Weissenberg photographs. This technique involves mounting the single crystal on a goniometer head, which allows for precise rotation of the crystal within a beam of X-rays. As the crystal rotates, different crystallographic planes are brought into the correct orientation to diffract the X-ray beam, producing a pattern of spots on a photographic film. Multiple photographs were taken by rotating the crystal about different axes to capture a comprehensive three-dimensional dataset of the diffraction intensities.

3. Structure Determination and Refinement: The initial positions of the zinc atoms were determined from Patterson projections, a method that uses the measured diffraction intensities to create a map of the vectors between atoms in the crystal structure. With the positions of the heavy zinc atoms known, the locations of the lighter carbon, oxygen, and hydrogen atoms were then deduced.

The determined crystal structure was then refined using the least-squares method.[1][2] This is an iterative computational process that adjusts the atomic coordinates and other structural parameters to achieve the best possible agreement between the observed diffraction intensities and the intensities calculated from the structural model. This refinement process leads to the highly accurate atomic positions and crystallographic parameters presented in this guide.

Visualizing the Structure and Workflow

To better understand the complex three-dimensional arrangement of atoms in hydrozincite and the workflow of its analysis, the following diagrams are provided.

Caption: Coordination environments of zinc and carbon in hydrozincite.

Caption: Workflow for hydrozincite crystal structure determination.

References

A Technical Guide to the Thermogravimetric Analysis of Basic Zinc Carbonate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermogravimetric analysis (TGA) of basic zinc carbonate, a critical technique for characterizing its thermal stability and decomposition pathway. Basic zinc carbonate, often with the chemical formula Zn₅(CO₃)₂(OH)₆ (hydrozincite), is a compound of significant interest in various fields, including pharmaceuticals, catalysis, and materials science. Its thermal decomposition to zinc oxide (ZnO) is a key manufacturing step for many applications. This document provides a comprehensive overview of the experimental protocols, quantitative data, and decomposition mechanisms associated with the TGA of this compound.

Core Principles of Thermogravimetric Analysis

Thermogravimetric analysis is a thermal analysis technique where the mass of a sample is measured over time as the temperature changes. This method provides valuable information about the physical and chemical phenomena that involve mass change, such as decomposition, oxidation, and dehydration. In the context of basic zinc carbonate, TGA is primarily used to determine the temperature at which it decomposes to form zinc oxide, water vapor, and carbon dioxide, and to quantify the associated mass loss.

Experimental Protocols for TGA of Basic Zinc Carbonate

Reproducible and accurate TGA data relies on well-defined experimental protocols. The following table summarizes typical experimental conditions reported in the literature for the TGA of basic zinc carbonate.

| Parameter | Typical Range/Value | Notes |

| Sample Mass | 5 - 10 mg | A smaller sample size helps to minimize thermal gradients within the sample.[1][2] |

| Heating Rate | 5 - 15 °C/min | Slower heating rates can provide better resolution of overlapping decomposition steps.[3] |

| Temperature Range | Ambient to 650 - 1000 °C | The final temperature should be sufficient to ensure complete decomposition to a stable residue (ZnO).[3][4] |

| Atmosphere | Inert (Nitrogen, Argon) or Air | An inert atmosphere is commonly used to prevent oxidative side reactions.[1][2][3] |

| Gas Flow Rate | 20 - 60 mL/min | A consistent flow rate helps to efficiently remove gaseous decomposition products from the sample area.[1][2] |

| Crucible Type | Aluminum, Platinum | The choice of crucible material depends on the temperature range and potential reactivity with the sample.[1] |

Illustrative TGA Experimental Workflow:

The following diagram outlines a typical workflow for conducting a TGA experiment on basic zinc carbonate.

References

Methodological & Application

Application Notes and Protocols for the Precipitation Synthesis of Basic Zinc Carbonate

Audience: Researchers, scientists, and drug development professionals.

Introduction: Basic zinc carbonate, often identified as hydrozincite with the chemical formula Zn₅(CO₃)₂(OH)₆, is a crucial precursor in the synthesis of zinc oxide and finds applications in catalysis, rubber manufacturing, and pharmaceuticals.[1][2][3] The precipitation method is a widely employed, cost-effective, and controllable technique for its synthesis.[4] This process involves the reaction of a soluble zinc salt with a carbonate or bicarbonate source under controlled conditions to precipitate the desired product. Key parameters such as pH, temperature, reactant concentrations, and order of addition significantly influence the physicochemical properties of the final material, including particle size, morphology, and purity.[4][5] These notes provide detailed protocols for the synthesis of basic zinc carbonate via precipitation, summarize key experimental parameters, and illustrate the general workflow and chemical pathways involved.

Key Synthesis Parameters and Their Influence

The successful synthesis of basic zinc carbonate with desired characteristics depends on the careful control of several experimental parameters:

-

Reactants: Common zinc sources include zinc sulfate (ZnSO₄), zinc chloride (ZnCl₂), and zinc acetate (Zn(CH₃COO)₂).[6][7] Precipitants are typically sodium carbonate (Na₂CO₃), sodium bicarbonate (NaHCO₃), or ammonium bicarbonate (NH₄HCO₃).[2][6][8]

-

Temperature: Reaction temperature affects both the reaction kinetics and the crystalline phase of the product. An optimal temperature of 50°C is frequently cited for the reaction between zinc sulfate and ammonium bicarbonate.[2][6] Another protocol suggests a range of 35°C to 55°C when using concentrated sodium carbonate and zinc sulfate solutions.[6]

-

pH: The pH of the solution is a critical factor, as it governs the equilibrium between carbonate and bicarbonate ions and influences the formation of hydroxide species, directly impacting the composition of the precipitate.[5]

-

Reactant Concentration and Molar Ratio: The concentration of precursors impacts the supersaturation of the solution, which in turn affects nucleation and particle growth.[5] For the zinc sulfate and ammonium bicarbonate method, a molar ratio of [NH₄HCO₃]/[ZnSO₄] of 1.10 has been identified as optimal.[2][6]

-

Stirring Speed and Addition Rate: The rate of mixing and the speed at which reactants are added ensure homogeneity and influence the resulting particle size distribution. Vigorous stirring is recommended to ensure uniform precipitation.[6]

Experimental Protocols

Protocol 1: Synthesis Using Zinc Sulfate and Ammonium Bicarbonate

This protocol is based on an optimized method for producing basic zinc carbonate with consistent properties.[2]

Materials:

-

Zinc Sulfate (ZnSO₄) solution (150 g/L)

-

Ammonium Bicarbonate (NH₄HCO₃) solution (250 g/L)

-

Deionized water

-

Reaction vessel equipped with a heater and mechanical stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

Heat the zinc sulfate solution to 50°C in the reaction vessel while stirring.[2][6]

-

Slowly and steadily add the ammonium bicarbonate solution to the heated zinc sulfate solution. Maintain a molar ratio of [NH₄HCO₃]/[ZnSO₄] of 1.10.[2][6]

-

Maintain the reaction temperature at 50°C and continue to stir the mixture for 30 minutes to ensure the precipitation reaction is complete.[2][6]

-

A white precipitate of basic zinc carbonate will form.[6]

-

Separate the precipitate from the solution by filtration.

-

Wash the precipitate thoroughly with deionized water to remove any soluble impurities.[6]

-

Dry the final product in an oven at a suitable temperature (e.g., 80°C) until a constant weight is achieved.[8]

Protocol 2: Synthesis Using Zinc Chloride and Sodium Carbonate

This protocol describes a general method for precipitating zinc carbonate using common laboratory reagents.[6][9]

Materials:

-

Zinc Chloride (ZnCl₂)

-

Sodium Carbonate (Na₂CO₃)

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Filtration apparatus

-

Drying oven

Procedure:

-

Prepare a solution of zinc chloride by dissolving 136.3 g of ZnCl₂ in deionized water.[6][9]

-

In a separate beaker, prepare a solution of sodium carbonate by dissolving 106.4 g of Na₂CO₃ in deionized water.[6][9]

-

Place the zinc chloride solution on a magnetic stirrer and begin stirring.

-

Slowly add the sodium carbonate solution to the zinc chloride solution. A white precipitate will form immediately.[6][9]

-

Continue stirring the mixture for 15-30 minutes to ensure the reaction goes to completion.[6]

-

Filter the suspension to isolate the white precipitate.

-

Wash the collected solid with deionized water to remove residual soluble salts.

-

Dry the precipitate in an oven to obtain the final basic zinc carbonate product.[6]

Data Presentation: Summary of Synthesis Parameters

The following tables summarize quantitative data from various precipitation synthesis protocols.

Table 1: Reactant and Condition Parameters for Basic Zinc Carbonate Synthesis

| Zinc Salt | Precipitant | Zinc Salt Conc. | Precipitant Conc. | Temperature | Time | Molar Ratio ([Precipitant]/[Zn Salt]) | Reference |

|---|---|---|---|---|---|---|---|

| ZnSO₄ | NH₄HCO₃ | 150 g/L | 250 g/L | 50°C | 30 min | 1.10 | [2][6] |

| ZnCl₂ | Na₂CO₃ | 1.0 M (approx.) | 1.0 M (approx.) | Room Temp. | 15-30 min | 1.00 | [6][9] |

| ZnSO₄ (conc.) | Na₂CO₃ (conc.) | 32 Baumé | 30 Baumé | 35-55°C | N/A | N/A | [6] |

| Zinc-Ammonia Soln. | Hydrolysis | 75 g/L (as Zn) | N/A | 90°C | N/A | N/A |[10] |

Table 2: Reported Properties of Synthesized Basic Zinc Carbonate

| Synthesis Method | Key Parameters | Product Formula | Average Particle Size | Zinc Content | Reference |

|---|---|---|---|---|---|

| Hydrolysis-Precipitation | 90°C, 300 r/min stirring | Basic Zinc Carbonate | 0.77 µm | N/A | [10] |

| Precipitation | ZnO + NH₄HCO₃ | Zn₅(CO₃)₂(OH)₆ | N/A | N/A | [1] |

| Precipitation | ZnSO₄ + NH₄HCO₃ | 2ZnCO₃·3Zn(OH)₆ | N/A | ≥ 57% | [2] |

| Characterization Study | N/A | Basic Zinc Carbonate | N/A | 56.6% (w/w) |[3] |

Visualizations: Workflow and Chemical Pathway

The following diagrams illustrate the experimental workflow and the underlying chemical reaction for the precipitation synthesis of basic zinc carbonate.

Caption: General experimental workflow for precipitation synthesis.

Caption: Chemical reaction for basic zinc carbonate formation.

References

- 1. researchgate.net [researchgate.net]

- 2. Preparation of Basic Zinc Carbonate from zinc containing waste by using ammonium bicarbonate as a precipitating agent [inis.iaea.org]

- 3. Characterization of Zinc Carbonate Basic as a Source of Zinc in a Rodent Study Investigating the Effects of Dietary Deficiency or Excess - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. quora.com [quora.com]

- 10. Preparation on ultrafine basic zinc carbonate by hydrolysis-precipitation process [wjygy.com.cn]

Application Notes and Protocols: Solid-State Synthesis of Basic Zinc Carbonate Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic zinc carbonate (BZC), often represented by the formula Zn5(CO3)2(OH)6, is a versatile inorganic compound with significant potential in various scientific and industrial fields. In its nanoparticle form, BZC serves as a crucial precursor for the synthesis of zinc oxide (ZnO) nanoparticles, which are widely investigated for their applications in catalysis, electronics, and biomedicine.[1] Notably, ZnO nanoparticles derived from BZC have demonstrated promising anticancer and drug delivery properties.[2][3] The solid-state synthesis route offers a simple, cost-effective, and environmentally friendly alternative to conventional solution-based methods for producing BZC nanoparticles. This document provides detailed protocols and application notes for the solid-state synthesis of basic zinc carbonate nanoparticles.

Applications in Drug Development

Basic zinc carbonate nanoparticles and their derivative, zinc oxide nanoparticles, have garnered considerable interest in the field of drug development, primarily for their potential in cancer therapy.[4]

-

Anticancer Activity: Zinc oxide nanoparticles have been shown to selectively induce cytotoxicity in cancer cells through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis (programmed cell death).[5][6] This selective action is attributed to the higher metabolic rate and altered microenvironment of tumor cells.[4]

-

Drug Delivery Systems: The high surface area and biocompatibility of zinc-based nanoparticles make them suitable candidates for drug delivery systems.[1][3] They can be functionalized to carry and deliver therapeutic agents directly to tumor sites, enhancing drug efficacy and minimizing systemic side effects.[2]

-

Biomedical Imaging: The unique optical properties of ZnO nanoparticles also allow for their use in bioimaging applications, enabling the tracking and monitoring of drug delivery and therapeutic response.[3]

Experimental Protocols

Protocol 1: Solid-State Mechanochemical Synthesis of Basic Zinc Carbonate Nanoparticles

This protocol details the synthesis of basic zinc carbonate nanoparticles at room temperature via a solid-state grinding method.

Materials:

-

Zinc sulfate heptahydrate (ZnSO₄·7H₂O)

-

Ammonium bicarbonate (NH₄HCO₃)

-

Polyethylene glycol 400 (PEG-400) (optional, as a template)

-

Mortar and pestle

-

Deionized water

-

Ethanol

Procedure:

-

Precursor Preparation: Weigh stoichiometric amounts of zinc sulfate heptahydrate and ammonium bicarbonate. The molar ratio of NH₄HCO₃ to ZnSO₄·7H₂O can be varied to control the final product phase. A higher molar ratio (e.g., 3.0) favors the formation of basic zinc carbonate.[7]

-

Grinding: Place the powdered precursors into a mortar. If using PEG-400 as a template, add a specific volume (e.g., 70 μL for a certain batch size) to the mixture.[7] Grind the mixture vigorously with the pestle for a specified duration (e.g., 60-120 minutes) at room temperature. The continuous grinding provides the mechanical energy required to initiate and sustain the solid-state reaction.

-

Washing: After grinding, a paste-like product will be formed. Wash the product multiple times with deionized water to remove any unreacted precursors and soluble byproducts, such as ammonium sulfate. Follow with a final wash with ethanol to facilitate drying.

-

Drying: Dry the washed product in an oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

-

Characterization: The resulting white powder should be characterized to confirm the formation of basic zinc carbonate nanoparticles and to determine their size, morphology, and crystalline structure.

Protocol 2: Characterization of Basic Zinc Carbonate Nanoparticles

1. X-ray Diffraction (XRD):

-

Purpose: To identify the crystalline phase and determine the crystallite size of the synthesized nanoparticles.

-

Procedure: An XRD pattern of the powdered sample is recorded using a diffractometer with Cu Kα radiation. The resulting diffraction peaks are compared with standard JCPDS data for basic zinc carbonate (e.g., JCPDS-19-1458 for hydrozincite). The average crystallite size can be estimated using the Scherrer equation.

2. Fourier-Transform Infrared Spectroscopy (FTIR):

-

Purpose: To identify the functional groups present in the sample and confirm the formation of basic zinc carbonate.

-

Procedure: The FTIR spectrum is recorded in the range of 4000-400 cm⁻¹. Characteristic absorption bands for carbonate (CO₃²⁻) and hydroxyl (OH⁻) groups are expected.

3. Scanning Electron Microscopy (SEM):

-

Purpose: To visualize the surface morphology and size of the nanoparticles.

-

Procedure: A small amount of the nanoparticle powder is mounted on a stub and sputter-coated with a conductive material (e.g., gold). The sample is then imaged using an SEM.

4. Transmission Electron Microscopy (TEM):

-

Purpose: To obtain high-resolution images of the nanoparticles, providing detailed information about their size, shape, and internal structure.

-

Procedure: A dilute suspension of the nanoparticles in a suitable solvent (e.g., ethanol) is prepared and sonicated. A drop of the suspension is then placed on a carbon-coated copper grid and allowed to dry before imaging.

Data Presentation

Table 1: Influence of Precursor Molar Ratio and PEG-400 on Product Phase in Solid-State Synthesis

| Molar Ratio (NH₄HCO₃ / ZnSO₄·7H₂O) | PEG-400 Dosage (μL) | Predominant Product Phase | Reference |

| 2.0 | 70 | Zinc Carbonate (ZnCO₃) | [7] |

| 3.0 | 70 | Basic Zinc Carbonate (Zn₅(CO₃)₂(OH)₆) | [7] |

| 2.0 | 140 | Zinc Carbonate (ZnCO₃) | [7] |

| 3.0 | 140 | Basic Zinc Carbonate (Zn₅(CO₃)₂(OH)₆) | [7] |

Table 2: Typical Characterization Data for Synthesized Nanoparticles

| Characterization Technique | Parameter | Typical Value | Reference |

| XRD | Crystallite Size | 20 - 50 nm | [8] |

| SEM | Particle Morphology | Spherical, agglomerated | [9] |

| FTIR | Carbonate Peak (ν₃) | ~1400 cm⁻¹ | [8] |

| FTIR | Hydroxyl Peak | ~3300 cm⁻¹ | [10] |